molecular formula C12H11Cl2F3N2O2 B2762245 2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide CAS No. 736948-87-1

2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide

Cat. No. B2762245
CAS RN: 736948-87-1
M. Wt: 343.13
InChI Key: FIDIZQUVJTYZSR-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide” is a complex organic molecule. It is also known as Regorafenib . Regorafenib is a medication that contains not less than 97.5% and not more than 101.5% of regorafenib (C 21 H 15 ClF 4 N 4 O 3), calculated on the anhydrous and solvent-free basis .

Scientific Research Applications

Synthesis and Radiochemistry

2-Chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide is involved in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides, demonstrating its significance in understanding the metabolism and mode of action of these agricultural chemicals through labeling techniques (Latli & Casida, 1995).

Antimicrobial and Cytotoxic Activity

The compound has been a focal point in the development of novel azetidine-2-one derivatives of 1H-benzimidazole, showing promise in antimicrobial and cytotoxic applications. This highlights its potential utility in the creation of new therapeutic agents (Noolvi et al., 2014).

Chemoselective N-deprotection

Research into chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under Phase Transfer Catalysis (PTC) conditions showcases the compound's role in the synthesis of tert-butyl 2-amino carboxylates, contributing to advancements in synthetic organic chemistry (Albanese et al., 1997).

Synthesis and Characterization

The synthesis process involving this compound has been detailed, providing insights into its chemical properties and potential for further chemical applications (Zhong-cheng & Wan-yin, 2002).

Comparative Metabolism Studies

Its involvement in comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes sheds light on its biotransformation and the potential risks associated with its use, offering a basis for evaluating its environmental and health impacts (Coleman et al., 2000).

properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2F3N2O2/c1-19(11(21)5-13)6-10(20)18-7-2-3-9(14)8(4-7)12(15,16)17/h2-4H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIZQUVJTYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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